4-(Thiophen-2-ylmethoxy)-benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-(Thiophen-2-ylmethoxy)-benzaldehyde, has been a topic of interest in recent years. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the synthesis of fully substituted thiophene-2,4-diamines by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .Molecular Structure Analysis
The molecular structure of 4-(Thiophen-2-ylmethoxy)-benzaldehyde can be analyzed using quantum chemical calculations. One study performed molecular geometry optimization using the Gaussian 09 program package with DFT-B3LYP functional and the 6-31G (d,p) basis set .Chemical Reactions Analysis
Thiophene-based compounds, including 4-(Thiophen-2-ylmethoxy)-benzaldehyde, undergo various chemical reactions. For instance, a study highlights the synthesis of thiophene derivatives by cyclization of readily available S-containing alkyne substrates .Physical And Chemical Properties Analysis
4-(Thiophen-2-ylmethoxy)-benzaldehyde has a molecular weight of 218.27 g/mol. More detailed physical and chemical properties may be found in specialized chemical databases .Scientific Research Applications
Photoluminescence and Aggregation-Induced Emission
4-(Thiophen-2-ylmethoxy)-benzaldehyde has been explored for its potential in photophysical applications. Guo et al. (2015) demonstrated that this compound, along with another thiophene-containing π-conjugated aldehyde, exhibits aggregation-induced emission (AIE). They observed distinct AIE behavior in amorphous nanoscale aggregates and synthesized a new luminophor that emits intensely red photoluminescence, which can be significant for developing solid red luminophors (Guo et al., 2015).
Electropolymerization and Electrochromic Properties
The electropolymerization of thiophene-based monomers, including derivatives of 4-(Thiophen-2-ylmethoxy)-benzaldehyde, has been studied for their electrochromic properties. Ak et al. (2010) synthesized a new thiophene-based monomer and explored its polymerization and electrochromic device applications. Their findings contribute to the understanding of the electrochromic properties of such materials, which is crucial for developing advanced electrochromic devices (Ak et al., 2010).
Computational Investigations
Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran coumarin derivative of 4-(Thiophen-2-ylmethoxy)-benzaldehyde. They optimized the compound's structure and investigated its molecular orbitals, electrostatic potential maps, and theoretical bandgap energy. Such studies are vital for understanding the electronic properties of new compounds, which can have implications in materials science and chemical engineering (Mallikarjunaiah et al., 2021).
Synthesis of Novel Compounds
Research by Zhang et al. (2018) focused on synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(Thiophen-2-ylmethoxy)-benzaldehyde. This compound is an important intermediate for small molecule anticancer drugs. Their study provided a high-yield synthetic method, contributing to the field of medicinal chemistry and drug development (Zhang et al., 2018).
Heterocyclic Synthesis
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters and investigated their reactivity towards different nitrogen nucleophiles, leading to the formation of diverse heterocyclic derivatives. This research adds value to the field of organic synthesis and pharmaceutical development (Mohareb et al., 2004).
Future Directions
properties
IUPAC Name |
4-(thiophen-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILVQWRIRLHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302686 | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-ylmethoxy)-benzaldehyde | |
CAS RN |
176543-46-7 | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176543-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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